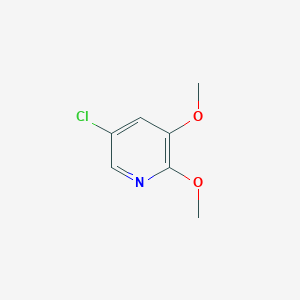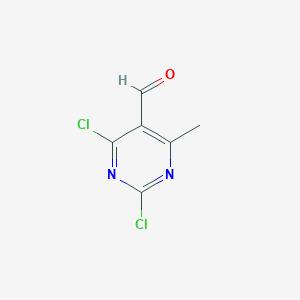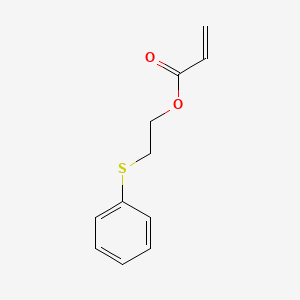
(Trimethylsilylmethyl)triphenylphosphonium iodide
Vue d'ensemble
Description
(Trimethylsilylmethyl)triphenylphosphonium iodide is a chemical compound with the molecular formula C22H26IPSi . It has a molecular weight of 476.41 g/mol . This compound is part of the Alfa Aesar product portfolio under the Thermo Scientific brand .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string:C [Si] (C) (C)C [P+] (C1=CC=CC=C1) (C2=CC=CC=C2)C3=CC=CC=C3. [I-] . This indicates that the molecule consists of a trimethylsilylmethyl group attached to a triphenylphosphonium group, along with an iodide ion . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of approximately 185°C . It is sensitive to light and moisture .Applications De Recherche Scientifique
Chemistry and Synthesis Applications
Synthesis of Meso-Methylporphyrins : Yashunsky, Ponomarev, and Arnold (1996) describe the reaction of various trimethyl(porphyrinylmethyl) ammonium iodides with triphenylphosphine, leading to the synthesis of meso-methylporphyrins (Yashunsky, Ponomarev, & Arnold, 1996).
Dehalogenation of α-Halo Carbonyl Compounds : Kamiya, Tanmatu, and Ishii (1992) found that triphenylphosphonium iodide is efficient for the dehalogenation of α-halo carbonyl compounds (Kamiya, Tanmatu, & Ishii, 1992).
Radiolabelling of Biologically Important Molecules : Wilson et al. (1986) demonstrated the use of this compound in radioiodination, useful for labelling biologically important molecules (Wilson et al., 1986).
Carbon-Carbon Bond Formation : Miyano et al. (1979) explored the use of chloromethyltriphenylphosphonium iodide for Wittig reactions in carbon-carbon bond formation (Miyano, Izumi, Fujii, Ohno, & Hashimoto, 1979).
Coordination Chemistry and Physical Properties
Coordination Chemistry : Leigh et al. (2002) examined the use of trimethylsilyl iodide in preparing transition-metal iodides, highlighting its efficiency and the complexities in the metathetical reaction process (Leigh, Sanders, Hitchcock, Soares Fernandes, & Togrou, 2002).
Solid State Photovoltaic Devices : Prasad et al. (2020) reported on triphenylphosphonium iodide-based solid ionic conductors, demonstrating their application in solid-state photovoltaic devices with high open circuit voltage (Prasad, Machhi, Sonigara, Patel, & Soni, 2020).
- 1f61539023ed/?utm_source=chatgpt).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Propriétés
IUPAC Name |
triphenyl(trimethylsilylmethyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26PSi.HI/c1-24(2,3)19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPORXBBMZZFXTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26IPSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625784 | |
| Record name | Triphenyl[(trimethylsilyl)methyl]phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3739-98-8 | |
| Record name | Triphenyl[(trimethylsilyl)methyl]phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1592495.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1592498.png)


